Tricarballylic acid
Tricarballylic acid
Tricarballylic acid is a tricarboxylic acid that is glutaric acid in which one of the beta-hydrogens is substituted by a carboxy group. It is a conjugate acid of a tricarballylate.
1, 2, 3-Propanetricarboxylic acid, also known as carballylic acid or 3-carboxyglutaric acid, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. 1, 2, 3-Propanetricarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 1, 2, 3-Propanetricarboxylic acid has been primarily detected in feces. Within the cell, 1, 2, 3-propanetricarboxylic acid is primarily located in the cytoplasm. 1, 2, 3-Propanetricarboxylic acid can be converted into fumonisin.
1, 2, 3-Propanetricarboxylic acid, also known as carballylic acid or 3-carboxyglutaric acid, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. 1, 2, 3-Propanetricarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 1, 2, 3-Propanetricarboxylic acid has been primarily detected in feces. Within the cell, 1, 2, 3-propanetricarboxylic acid is primarily located in the cytoplasm. 1, 2, 3-Propanetricarboxylic acid can be converted into fumonisin.
Brand Name:
Vulcanchem
CAS No.:
99-14-9
VCID:
VC0186502
InChI:
InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
SMILES:
C(C(CC(=O)O)C(=O)O)C(=O)O
Molecular Formula:
C6H8O6
Molecular Weight:
176.12 g/mol
Tricarballylic acid
CAS No.: 99-14-9
Main Products
VCID: VC0186502
Molecular Formula: C6H8O6
Molecular Weight: 176.12 g/mol
CAS No. | 99-14-9 |
---|---|
Product Name | Tricarballylic acid |
Molecular Formula | C6H8O6 |
Molecular Weight | 176.12 g/mol |
IUPAC Name | propane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Standard InChIKey | KQTIIICEAUMSDG-UHFFFAOYSA-N |
SMILES | C(C(CC(=O)O)C(=O)O)C(=O)O |
Canonical SMILES | C(C(CC(=O)O)C(=O)O)C(=O)O |
Melting Point | 166.0 °C 166°C |
Physical Description | Solid |
Description | Tricarballylic acid is a tricarboxylic acid that is glutaric acid in which one of the beta-hydrogens is substituted by a carboxy group. It is a conjugate acid of a tricarballylate. 1, 2, 3-Propanetricarboxylic acid, also known as carballylic acid or 3-carboxyglutaric acid, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. 1, 2, 3-Propanetricarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 1, 2, 3-Propanetricarboxylic acid has been primarily detected in feces. Within the cell, 1, 2, 3-propanetricarboxylic acid is primarily located in the cytoplasm. 1, 2, 3-Propanetricarboxylic acid can be converted into fumonisin. |
Synonyms | propane-1,2,3-tricarboxylate tricarballylic acid tricarballylic acid, sodium salt tricarballylic acid, trisodium salt |
PubChem Compound | 14925 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume